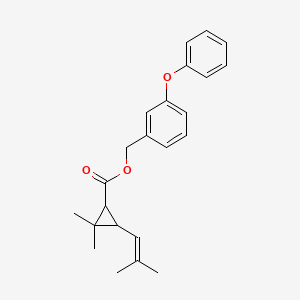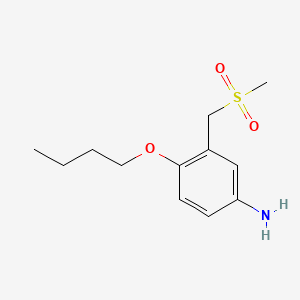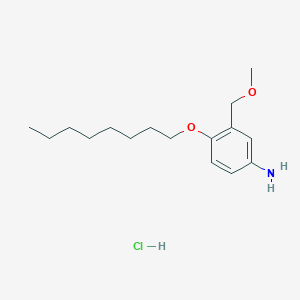
Phenothrin
Übersicht
Beschreibung
Phenothrin, also known as sumithrin and d-phenothrin, is a synthetic pyrethroid that is primarily used to kill adult fleas and ticks . It has also been used to kill head lice in humans . d-Phenothrin is used as a component of aerosol insecticides for domestic use .
Molecular Structure Analysis
Phenothrin has a molecular formula of C23H26O3 . Its average mass is 350.451 Da and its monoisotopic mass is 350.188202 Da .
Chemical Reactions Analysis
Phenothrin can kill insects by direct contact or if they eat it . It disrupts their normal nervous system function . It is less toxic to mammals due to their higher body temperature, larger body size, and lower sensitivity to the chemical .
Physical And Chemical Properties Analysis
Phenothrin is a colorless to yellow-brown liquid . It has a molecular weight of 350.45 and is soluble in DMSO .
Wissenschaftliche Forschungsanwendungen
Genotoxicity Evaluation
Phenothrin's potential to cause DNA damage has been studied to understand its genotoxic effects. Research involving human peripheral blood lymphocytes and hepatocytes revealed that phenothrin induces statistically significant, dose-dependent DNA damage without marked cytotoxicity at concentrations higher than 20 μM and 50 μM, respectively. This highlights the need for caution in phenothrin's application due to its DNA-damaging potential, emphasizing the importance of further studies to elucidate its genotoxic properties (Nagy, Rácz, Matsumoto, Ádány, & Ádám, 2014).
Ecotoxicology
The impact of phenothrin on non-target aquatic species has been assessed to gauge its environmental toxicity. A study on the grass shrimp (Palaemonetes pugio) across different life stages—adult, larval, and embryonic—found phenothrin to be highly toxic, suggesting the necessity of incorporating such life stages in risk assessments for a more comprehensive understanding of environmental risks (Key, Chung, Hoguet, Sapozhnikova, & DeLorenzo, 2011).
Biodegradation Studies
Investigations into the biodegradation of phenothrin have shed light on its environmental fate and potential for remediation. A novel bacterial strain, Pseudomonas fulva strain P31, was found to completely degrade D-phenothrin, demonstrating the feasibility of bioremediation strategies for pyrethroid-contaminated environments. This research underscores the importance of exploring microbial solutions for mitigating the environmental impact of synthetic pesticides (Yang, Feng, Zhan, Liu, Yang, Zhang, Zhang, & Chen, 2018).
Hormonal Activity Assessment
The potential endocrine-disrupting effects of d-phenothrin have been evaluated through in vivo assays focused on estrogenic and androgenic activities. Studies using the uterotrophic and Hershberger assays concluded that d-phenothrin exhibits no potential to cause adverse estrogenic or androgenic effects even at high doses, contributing valuable data to the discourse on the safety of synthetic pyrethroids in relation to hormonal activity (Yamada, Ueda, Yoshioka, Kawamura, Seki, Okuno, & Mikami, 2003).
Electrochemical Detection
The development of a molecularly imprinted electrochemical sensor for phenothrin detection represents an advancement in monitoring its presence in environmental samples. This sensor exhibits high sensitivity and selectivity towards phenothrin, offering a promising tool for environmental monitoring and ensuring compliance with safety standards (WU Zhao-yan, 2013).
Safety and Hazards
Phenothrin is extremely toxic to bees and aquatic life . Long-term exposure to Phenothrin has been linked to an increased risk of liver cancer in rats and mice . It remains poisonous to cats and dogs, with seizures and deaths being reported due to poisoning . When Phenothrin gets on the skin, it can cause skin sensations like tingling, itching, burning, or numbness at that spot .
Wirkmechanismus
Target of Action
Phenothrin, also known as sumithrin and d-phenothrin, is a synthetic pyrethroid . The primary target of Phenothrin is the sodium channel alpha subunit (SCNA) . This target plays a crucial role in the functioning of the nervous system of insects.
Mode of Action
Phenothrin works by disrupting the normal function of the nervous system in insects . It can kill insects by direct contact or if they ingest it . It interferes with the voltage-sensitive sodium channels, but chloride and calcium channels are also affected .
Biochemical Pathways
The biochemical degradation pathway of Phenothrin involves a hydrolysis pathway . The major intermediate metabolites of Phenothrin degradation are 3-Phenoxybenzaldehyde and 1,2-benzenedicarboxylic butyl dacyl ester .
Pharmacokinetics
It is known that phenothrin is low in toxicity when eaten, breathed in, or applied to skin or eyes .
Result of Action
Phenothrin primarily kills adult fleas and ticks . It has also been used to kill head lice in humans . It is less toxic to mammals due to their higher body temperature, larger body size, and lower sensitivity to the chemical .
Action Environment
Phenothrin breaks down in the environment primarily through exposure to UV light . The half-life in the soil ranges from 1-2 days in upland conditions, and up to 2 months in flood conditions . In the air, Phenothrin breaks down rapidly with a half-life of 38-72 minutes . It is also extremely toxic to aquatic life .
Eigenschaften
IUPAC Name |
(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNFWQZLDJGRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O3 | |
| Record name | PHENOTHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18190 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | d-PHENOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032688 | |
| Record name | Phenothrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenothrin is a pale yellow to yellow-brown liquid. Non corrosive. Used as an insecticide., Pale-yellow to yellow-brown liquid; [CAMEO], PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |
| Record name | PHENOTHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18190 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenothrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1767 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | d-PHENOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
>290 °C | |
| Record name | PHENOTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in xylene and acetone, In methanol, >5.0 g/mL; hexane, >4.96 g/mL at 25 °C, In water, <9.7 ug/L at 25 °C, Solubility in water: none | |
| Record name | PHENOTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | d-PHENOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.06 at 20 °C, Relative density (water = 1): 1.06 | |
| Record name | PHENOTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | d-PHENOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000014 [mmHg], 1.43X10-7 mm Hg at 21 °C, Vapor pressure, Pa at 20 °C: | |
| Record name | Phenothrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1767 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PHENOTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | d-PHENOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, Some synthetic pyrethroids given intravenously to rats cause either tremor (T-syndrome) or choreoathetosis with salivation (CS-syndrome). However, d-phenothrin (>600 mg/kg body weight) injected intravenously into the lateral tail vein caused neither T-syndrome nor CS syndrome, due to its very low acute toxicity. From a study involving intracerebral dosing with [1R,cis]- or [1R, trans]-phenothrin in mice, both compounds were classified as Type I pyrethroids based on the occurrence of tremors and on neurophysiological studies in cockroach cercal sensory nerves., The effects of 4 different pyrethroid insecticides on sodium channel gating in internally perfused, cultured mouse neuroblastoma cells (N1E-115) were studied using the suction pipette, voltage clamp technique. Pyrethroids increased the amplitude of the sodium current, sometimes by more than 200%. Activation of the sodium current occurred at more hyperpolarized potentials than under control conditions. The declining phase of the sodium current during depolarization was markedly slowed down and after repolarization of the membrane a large, slowly decaying sodium tail current developed. Pyrethroids did not affect the sodium current reversal potential, steady-state sodium inactivation or recovery from sodium channel inactivation. The amplitude of the pyrethroid-induced slow tail current was always proportional to the sodium current at the end of the preceding depolarizing pulse. The rate of decay of the slow tail current strongly depended on pyrethroid structure and increased in the order deltamethrin, cyphenothrin, fenfluthrin and phenothrin. The rate of decay further depended on membrane potential and temperature. Below -85 m V the instantaneous current-voltage relationship of the slow tail current showed a negative slope conductance. The tail current decayed more slowly at low temperatures. Arrhenius plots indicated that the relaxation of open sodium channels to a closed state involved a higher energy barrier for pyrethroid-affected than for normal channels. The energy barrier was higher after deltamethrin than after the non-cyano pyrethroid fenfluthrin. It is concluded that in mammalian neuronal membrane pyrethroids selectively reduce the rate of closing of sodium channels both during depolarization and after repolarization of the nerve membrane., The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (eg, permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, For more Mechanism of Action (Complete) data for PHENOTHRIN (11 total), please visit the HSDB record page. | |
| Record name | PHENOTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Phenothrin | |
Color/Form |
Colorless liquid, Pale yellow to yellow-brown clear liquid | |
CAS RN |
26002-80-2, 51186-88-0, 188023-86-1 | |
| Record name | PHENOTHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18190 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenothrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26002-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenothrin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026002802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenothrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13717 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenothrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenothrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-phenoxybenzyl 2-dimethyl-3-(methylpropenyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-phenoxybenzyl (1R)-cis,trans-2,2- dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate (d-Phenothrin) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/707484X33X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENOTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | d-PHENOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of phenothrin?
A1: Phenothrin, like other pyrethroids, acts primarily on the nervous system of insects. [] It disrupts the normal function of sodium channels in nerve cells, leading to hyperexcitation and paralysis. []
Q2: How does the cyano group in cyphenothrin influence its biodegradability compared to phenothrin?
A2: Studies in rats have shown that the introduction of a cyano group in cyphenothrin significantly enhances its biodegradability compared to phenothrin, particularly the [1R, cis]-isomer. [] This is attributed to increased cleavage of the ester bond.
Q3: Does phenothrin impact lipid synthesis in insects?
A3: Research on Triatoma infestans suggests that phenothrin, particularly the (1R) enantiomer, can inhibit the incorporation of [1-14C]propionate, a precursor for methyl-branched hydrocarbons in insects. This indicates a potential effect on lipid synthesis, particularly in the insect integument. []
Q4: Is there a difference in the structure of phenothrin and cyphenothrin?
A4: Cyphenothrin is a derivative of phenothrin with a cyano group at the alpha position of the benzyl group. This structural difference influences their biodegradation pathways and rates. []
Q5: How stable are pyrethroid residues on plant foliage after field application?
A5: Field studies indicate varying residual efficacy of permethrin, d-phenothrin, and resmethrin. While permethrin maintained efficacy up to one week, d-phenothrin and resmethrin showed significantly reduced effectiveness after 48 hours. [] This difference is likely due to variations in their chemical stability and environmental degradation rates.
Q6: How does the stereochemistry of phenothrin isomers influence their insecticidal activity?
A6: Research on various insect species indicates that the 1Rtrans and 1Rcis isomers of phenothrin exhibit significant differences in insecticidal activity. [] The presence and position of specific functional groups also play a role in determining their interaction with target sites and overall efficacy. []
Q7: Does the introduction of fluorine atoms in phenothrin affect its insecticidal activity?
A7: Studies on fluorinated pyrethroids reveal that introducing fluorine atoms at specific positions can impact their insecticidal activity. For instance, 10,10-difluorophenothrin exhibits lower toxicity in flies without piperonyl butoxide treatment but higher toxicity in those treated with piperonyl butoxide. This suggests that fluorine substitution might hinder metabolic degradation but negatively affect target site interactions. []
Q8: How does the formulation of phenothrin affect its effectiveness against head lice?
A8: Comparing phenothrin lotion and mousse for head lice treatment revealed no statistically significant difference in effectiveness. [] This suggests that different formulations can deliver similar efficacy, but factors like user preference and application ease might influence practical outcomes.
Q9: How does the administration route of cyphenothrin affect its metabolism and tissue residue profile in rats?
A9: Studies in rats show that while both oral and dermal administration of cyphenothrin lead to rapid and near-complete excretion of 14C from the acid and alcohol moieties, dermal application results in a higher proportion of metabolites with cleaved ester bonds. [] This highlights the influence of administration route on the compound's metabolic fate.
Q10: What is the oral bioavailability of phenothrin in rabbits, and what does it suggest about its safety profile?
A10: Research on rabbits indicates a low oral bioavailability of phenothrin (15.29%), alongside a short mean residence time. [] This suggests rapid elimination from the body and contributes to its classification as a relatively safe pesticide.
Q11: Which insect species have been used as surrogates to assess the non-target effects of phenothrin?
A11: Laboratory bioassays utilizing house crickets (Acheta domesticus), convergent lady beetles (Hippodamia convergens), and fall armyworm larvae (Spodoptera frugiperda) have been conducted to evaluate the potential non-target impacts of phenothrin on terrestrial insects. []
Q12: Is there evidence of resistance development to phenothrin in head lice?
A12: A study conducted in the UK observed moderate resistance to phenothrin in head lice. [] This highlights the potential for resistance development in target insect populations, emphasizing the need for continuous monitoring and alternative treatment strategies.
Q13: Does cross-resistance to other pyrethroids exist in Aedes aegypti populations resistant to d-phenothrin?
A13: Studies on Aedes aegypti strains from Mexico revealed widespread cross-resistance to various pyrethroids in populations resistant to d-phenothrin. [] The resistance ratios varied depending on the specific pyrethroid, suggesting differences in the mechanisms and levels of cross-resistance. Notably, bifenthrin displayed lower levels of cross-resistance, potentially offering an alternative for mosquito control in areas with permethrin resistance.
Q14: What are the potential health risks of d-phenothrin exposure to horses?
A14: A risk assessment for horses exposed to d-phenothrin used in mosquito control programs indicated low risk levels, with both acute and subchronic risk quotients significantly below the level of concern. [] These findings suggest that d-phenothrin, when used according to recommended guidelines, poses minimal risk to horses.
Q15: Does d-phenothrin cause oxidative DNA damage?
A15: Research on rats showed a dose-dependent increase in oxidative DNA damage in the liver and kidney after repeated intraperitoneal administration of d-phenothrin. [] This finding raises concerns about the potential long-term effects of exposure to this pyrethroid and necessitates further investigation into its safety profile.
Q16: Has phenothrin been linked to any adverse effects in humans?
A16: A study investigating an epidemic of gynecomastia among Haitian refugees identified phenothrin, present in a delousing agent, as a potential antiandrogen. [] The compound competitively bound to androgen receptors and antagonized androgen action in rats. This case highlights the potential for endocrine-disrupting effects of phenothrin in humans, warranting further research to confirm these findings and assess the associated risks.
Q17: What analytical techniques are commonly used to determine phenothrin residues in agricultural products?
A17: Gas chromatography coupled with electron capture detection (ECD-GC) and ion-trap gas chromatography/mass spectrometry (GC/MS) with chemical ionization are sensitive methods employed for analyzing phenothrin and its metabolite 3-phenoxybenzoic acid in various agricultural products. [] These techniques offer high sensitivity and selectivity for accurate quantification of residues.
Q18: How can high-performance liquid chromatography (HPLC) be applied to analyze d-phenothrin in shampoo formulations?
A18: HPLC, particularly with a μBondapak Phenyl® column and an acetonitrile-water mobile phase, enables the direct determination of d-phenothrin in shampoo without requiring extensive pretreatment steps. [, ] This method simplifies the analysis and ensures accurate quantification in complex matrices.
Q19: What is the toxicity of phenothrin to aquatic organisms?
A19: Studies on grass shrimp (Palaemonetes pugio) demonstrated high toxicity of phenothrin to various life stages, including adults, larvae, and embryos. [] This finding underscores the potential ecological risks associated with phenothrin contamination of aquatic ecosystems.
Q20: Are there any effective alternatives to pyrethroids for controlling head lice?
A20: Clinical trials have shown that 4% dimeticone lotion demonstrates comparable efficacy to 0.5% phenothrin liquid for treating head lice infestations. [, ] Additionally, dimeticone exhibited a lower incidence of irritant reactions compared to phenothrin. This highlights dimeticone as a viable alternative, particularly considering the emerging resistance to pyrethroids in head lice populations.
Q21: Can essential oils be considered potential alternatives to synthetic insecticides like phenothrin for controlling head lice?
A21: Several studies have investigated the pediculicidal activity of essential oils against Pediculus humanus capitis. [, , ] Eucalyptus, marjoram, pennyroyal, and rosemary oils exhibited notable efficacy, with some demonstrating faster action than commonly used pyrethroids. These findings warrant further exploration of essential oils as potential alternatives or complementary agents in head lice control strategies, especially given their generally lower toxicity profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)
